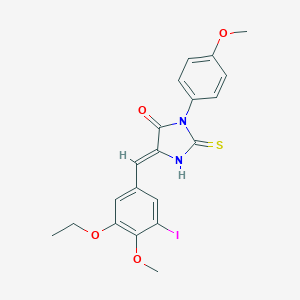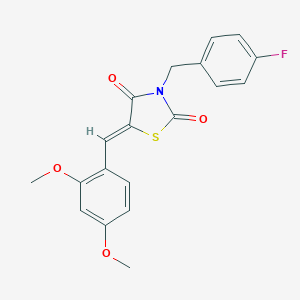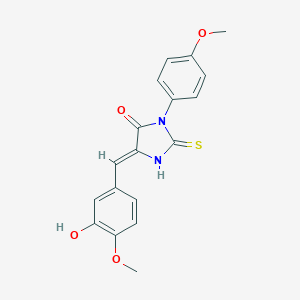![molecular formula C20H17BrN2O6S2 B307097 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307097.png)
4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves the inhibition of various enzymes and proteins in the target cells. It has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. The compound also inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, the compound is highly reactive and requires careful handling to avoid degradation.
Direcciones Futuras
There are several future directions for the research on 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate. One potential direction is the development of new drugs based on the compound for the treatment of cancer and other diseases. Another potential direction is the development of new pesticides based on the compound for use in agriculture. Additionally, further research is needed to understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves several steps. One of the commonly used methods involves the reaction of 2-bromo-6-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the intermediate compound. The intermediate compound is then reacted with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential application in medicine. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential application in agriculture as a pesticide.
Propiedades
Fórmula molecular |
C20H17BrN2O6S2 |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17BrN2O6S2/c1-11-4-6-14(7-5-11)31(26,27)29-18-15(21)8-13(9-16(18)28-3)10-17-19(25)23-20(30-17)22-12(2)24/h4-10H,1-3H3,(H,22,23,24,25)/b17-10- |
Clave InChI |
WLHPOSAIKMOQKS-YVLHZVERSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)/C=C\3/C(=O)N=C(S3)NC(=O)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)


![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)


![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)

![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)